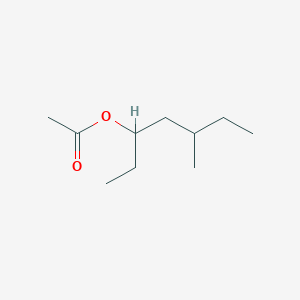

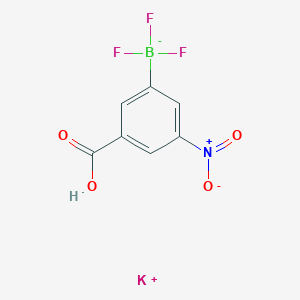

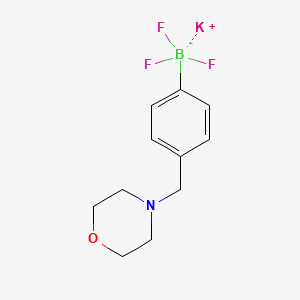

![molecular formula C13H11N3O B1451042 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1166948-78-2](/img/structure/B1451042.png)

4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine

説明

“4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine” is a derivative of pyrrolopyrimidine, a class of compounds that have been found to exhibit a range of pharmacological effects . Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms in a six-membered ring . They are often encountered in approved drugs and functional materials .

Synthesis Analysis

The synthesis of pyrrolopyrimidines has been described in various studies . For instance, a study describes the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives . Another study discusses an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involving an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .Molecular Structure Analysis

Pyrrolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine” would include a benzyloxy group attached to the 4th position of the pyrrolopyrimidine ring.Chemical Reactions Analysis

Various chemical reactions involving pyrrolopyrimidines have been reported . These include oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .科学的研究の応用

Photochemical Synthesis

The compound is used in the photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds . This process involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . The reaction is carried out at room temperature in aqueous ethanol, with photo-excited state functions generated from Na2 eosin Y employed as direct hydrogen atom transfer (HAT) catalysts .

SnAr Reactions

“4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine” is involved in SnAr reactions with N-, O-, and S- nucleophiles . This method has been developed for the synthesis of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines from 2,4-diazidopyrido[3,2-d]pyrimidine . The products of these reactions have been fully characterized by their single crystal X-ray studies .

Antitumor Activity

The compound has been evaluated for its in vitro antitumor activity against nine cancer subpanels of non-small cell lung, CNS, leukemia, colon, ovarian, prostate, renal, melanoma, and breast tumor cells .

Anticonvulsant and Antidepressant Effects

Research has shown that the compound has potential anticonvulsant and antidepressant effects . In one study, mice were treated with the compound and their immobility time in the tail suspension test (TST) was measured .

Design and Synthesis of Novel Pyrazolo[3,4-d]Pyrimidines

The compound is used in the design and synthesis of novel pyrazolo[3,4-d]pyrimidines . These novel compounds have potential applications in various fields of medicinal chemistry .

作用機序

Target of Action

Pyrimidine derivatives have been known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives are known to exert their effects through inhibiting protein kinases . This inhibition could potentially lead to changes in cellular processes controlled by these enzymes.

Biochemical Pathways

The inhibition of protein kinases can affect multiple cellular signaling pathways, leading to downstream effects on cell growth, differentiation, migration, and metabolism .

Result of Action

The inhibition of protein kinases can lead to changes in cellular processes such as cell growth, differentiation, migration, and metabolism .

特性

IUPAC Name |

4-phenylmethoxy-5H-pyrrolo[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-2-4-10(5-3-1)8-17-13-12-11(6-7-14-12)15-9-16-13/h1-7,9,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIONSNXRZMQUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC3=C2NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

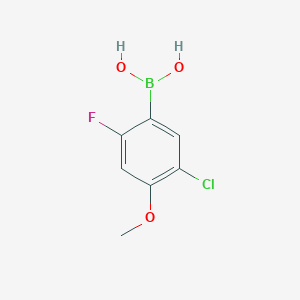

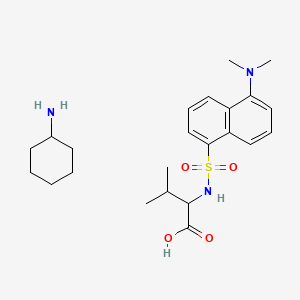

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate](/img/structure/B1450963.png)

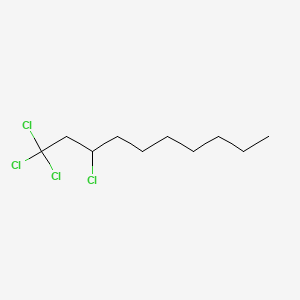

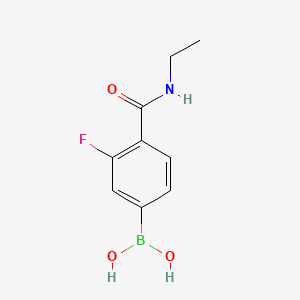

![4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450972.png)

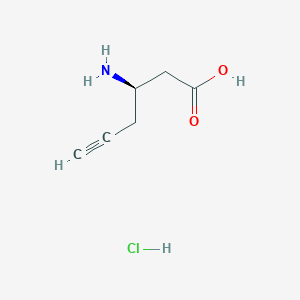

![2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1450974.png)